Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14539039
InChI: InChI=1S/C5H14NO6P.Na/c6-1-2-11-13(9,10)12-4-5(8)3-7;/h5,7-8H,1-4,6H2,(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C5H13NNaO6P
Molecular Weight: 237.12 g/mol

Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate

CAS No.:

Cat. No.: VC14539039

Molecular Formula: C5H13NNaO6P

Molecular Weight: 237.12 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate -

Specification

Molecular Formula C5H13NNaO6P
Molecular Weight 237.12 g/mol
IUPAC Name sodium;2-aminoethyl 2,3-dihydroxypropyl phosphate
Standard InChI InChI=1S/C5H14NO6P.Na/c6-1-2-11-13(9,10)12-4-5(8)3-7;/h5,7-8H,1-4,6H2,(H,9,10);/q;+1/p-1
Standard InChI Key LMVDUYIAODUIQA-UHFFFAOYSA-M
Canonical SMILES C(COP(=O)([O-])OCC(CO)O)N.[Na+]

Introduction

Structural Characteristics and Stereochemistry

The molecular structure of sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate comprises three key moieties:

  • A 2-aminoethyl group (–CH₂CH₂NH₂) linked to the phosphate.

  • A 2,3-dihydroxypropyl group (–CH₂CH(OH)CH₂OH) esterified to the phosphate.

  • A sodium ion neutralizing the phosphate’s negative charge .

The stereochemistry is critical, as the (2S)-configuration of the dihydroxypropyl group dictates its biological activity. This configuration aligns with the natural sn-glycerol-3-phosphate backbone, facilitating mimicry in enzymatic processes .

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
Molecular FormulaC₅H₁₃NNaO₆P
Molecular Weight237.12 g/mol
Stereochemistry(2S)-2,3-dihydroxypropyl configuration
CAS Number1190-00-7

Synthesis and Chemical Modifications

Synthetic Routes

The synthesis typically involves phosphonate esterification and subsequent deprotection:

  • Nucleophilic Opening: (S)-2-(trityloxymethyl)oxirane reacts with nucleobases (e.g., adenine) under basic conditions to form the glycerophosphoryl backbone .

  • Phosphonate Introduction: Diisopropyl tosyloxymethanephosphonate is coupled to the intermediate, followed by deprotection with bromotrimethylsilane .

  • Sodium Salt Formation: The free phosphonic acid is neutralized with sodium hydroxide.

Alternative Methods:

  • Mitsunobu Reaction: Purine bases are coupled with dialkyl phosphonates using triphenylphosphine and diethyl azodicarboxylate (DEAD) .

  • Prodrug Derivatization: Amino acid esters (e.g., isopropyl phenylalanine) are added to enhance cellular uptake .

Table 2: Synthetic Precursors and Conditions

StepReagents/ConditionsYieldSource
Oxirane Opening(S)-glycidol butyrate, K₂CO₃, DMF67–93%
Phosphonate CouplingDiisopropyl tosyloxymethanephosphonate, TEA49–62%
DeprotectionBromotrimethylsilane, CH₂Cl₂>90%

Physicochemical Properties

Physical Constants

  • Density: 1.488 g/cm³ .

  • Boiling Point: 436.7°C (predicted) .

  • Solubility: Slightly soluble in water and methanol .

  • pKa: 1.15 ± 0.50 (indicating strong acidity) .

Biological Significance and Mechanisms

Enzyme Inhibition

The compound acts as a non-hydrolyzable phosphate mimic, inhibiting enzymes that process natural phosphates. For example:

  • Adenylate Cyclase Toxin (ACT): Inhibits ACT from Bordetella pertussis (IC₅₀ = 16 nM) .

  • DNA Polymerases: Metabolized to diphosphates, terminating DNA chain elongation (e.g., PMEG diphosphate) .

Applications in Medicinal Chemistry

Antiviral Agents

  • Acyclic Nucleoside Phosphonates (ANPs): Serve as precursors to drugs like tenofovir (HIV) and cidofovir (CMV) .

  • Cytostatics: PMEG derivatives inhibit tumor growth by disrupting DNA replication .

Biochemical Probes

Used to study membrane dynamics and enzyme-substrate interactions due to its structural similarity to phospholipids .

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